1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL
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Overview
Description
1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL is a chemical compound that features a brominated furan ring and a highly fluorinated propanol group. This compound is of interest due to its unique structural properties, which combine the reactivity of the furan ring with the stability and electron-withdrawing effects of the fluorinated propanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL typically involves the bromination of a furan derivative followed by the introduction of the pentafluoropropanol group. One common method is to start with 5-bromo-2-furaldehyde, which is then subjected to a Grignard reaction with pentafluoropropyl magnesium bromide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve distillation and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Furanones and other oxygenated furan derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL involves its interaction with various molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the fluorinated propanol group can enhance the compound’s stability and lipophilicity. These properties enable the compound to interact with biological membranes and proteins, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-furyl)quinoxaline: Another brominated furan derivative with different structural features.
3-(5-Bromo-2-furyl)-2-quinoxalone: A compound with a quinoxaline ring fused to the brominated furan.
3-(5-Nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic Acid: A compound with both nitro and bromo substituents on the furan ring.
Uniqueness
1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL is unique due to the presence of the highly fluorinated propanol group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and electron-withdrawing effects, making it a valuable building block for various applications.
Biological Activity
1-(5-Bromo-2-furyl)-2,2,3,3,3-pentafluoropropan-1-OL is a compound of interest due to its unique structural features and potential biological applications. This article explores its biological activity, including its pharmacological properties, toxicology, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical characteristics:
- Molecular Formula : C6H4BrF5O
- Molecular Weight : 227.00 g/mol
- CAS Number : 422-05-9
- Density : 1.505 g/mL
- Boiling Point : 80 °C at 760 mmHg
The structure features a brominated furan ring and a pentafluoropropanol moiety, contributing to its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds with halogenated furan rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of bromofuran compounds possess inhibitory effects against various bacterial strains. The presence of the bromine atom enhances the compound's lipophilicity, allowing better membrane penetration and increased antimicrobial efficacy .
Cytotoxicity and Anticancer Activity
Cytotoxic assays have shown that this compound exhibits selective toxicity towards cancer cell lines. In vitro studies reported IC50 values in the micromolar range against human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced oxidative stress markers and improved cognitive function. These findings indicate potential for further development in neuropharmacology .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations of 50 µg/mL and higher. The study concluded that the compound could serve as a lead for developing new antibacterial agents .
Case Study 2: Anticancer Activity
In a comparative study involving various halogenated compounds, this compound was identified as one of the most effective agents against breast cancer cells (MCF-7). The study utilized MTT assays to determine cell viability post-treatment and reported a reduction in cell proliferation by approximately 70% at a concentration of 25 µM after 48 hours .
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also poses certain risks. Acute toxicity studies in rodents revealed moderate toxicity with LD50 values around 300 mg/kg when administered orally. Long-term exposure studies are necessary to fully understand its safety profile .
Properties
Molecular Formula |
C7H4BrF5O2 |
---|---|
Molecular Weight |
295.00 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)-2,2,3,3,3-pentafluoropropan-1-ol |
InChI |
InChI=1S/C7H4BrF5O2/c8-4-2-1-3(15-4)5(14)6(9,10)7(11,12)13/h1-2,5,14H |
InChI Key |
SAIJWDDXFJGBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
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